Bienvenue dans la boutique en ligne BenchChem!

Gavestinel sodium

NMDA receptor pharmacology glycine site binding radioligand binding assay

Gavestinel sodium (GV150526A) is a small-molecule, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor that binds selectively to the strychnine-insensitive glycine co-agonist site rather than the glutamate or ion-channel sites. It exhibits sub-nanomolar affinity for the glycine site (Kd = 0.8 nM, Ki = 3.2–8.5 nM) and displays >1,000-fold selectivity over NMDA glutamate, AMPA, and kainate receptor binding sites.

Molecular Formula C18H12Cl2N2NaO3
Molecular Weight 398.2 g/mol
CAS No. 153436-38-5
Cat. No. B118745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGavestinel sodium
CAS153436-38-5
Synonyms1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt
3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid
4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid
Gavestinel
gavestinel sodium
GV 150526A
GV-150526A
GV-150526X
GV150526
GV150526A
Molecular FormulaC18H12Cl2N2NaO3
Molecular Weight398.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na]
InChIInChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+;
InChIKeyOBPMZHMRJJJUBC-UHDJGPCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gavestinel Sodium (CAS 153436-38-5): A Glycine-Site NMDA Antagonist for Neuroprotection Research


Gavestinel sodium (GV150526A) is a small-molecule, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor that binds selectively to the strychnine-insensitive glycine co-agonist site rather than the glutamate or ion-channel sites [1]. It exhibits sub-nanomolar affinity for the glycine site (Kd = 0.8 nM, Ki = 3.2–8.5 nM) and displays >1,000-fold selectivity over NMDA glutamate, AMPA, and kainate receptor binding sites [2]. Originally developed by GlaxoSmithKline, gavestinel was advanced through Phase III clinical trials for acute ischemic stroke; although it ultimately failed to demonstrate efficacy on functional outcomes, it established a distinctive clinical safety profile devoid of the psychotomimetic and hemodynamic toxicities that terminated other NMDA antagonists [3][4].

Why Gavestinel Sodium Cannot Be Replaced by Other NMDA Antagonists in Glycine-Site Research


NMDA receptor antagonists are mechanistically heterogeneous: they include competitive glutamate-site blockers (e.g., selfotel), ion-channel pore blockers (e.g., aptiganel), and glycine co-agonist site antagonists (e.g., gavestinel, licostinel). Even within the glycine-site antagonist subclass, gavestinel is pharmacologically distinct from licostinel in both selectivity and functional mode of antagonism. Gavestinel is a non-competitive antagonist at the glycine site, whereas licostinel acts as a competitive, silent antagonist [1][2]. Critically, licostinel loses selectivity at higher concentrations and antagonizes AMPA and kainate receptors (Kb = 0.9 µM and 2.5 µM, respectively), while gavestinel maintains >1,000-fold selectivity across the full tested concentration range [3]. Substituting gavestinel with selfotel or aptiganel introduces mechanism-level confounds—both produce dose-limiting psychotomimetic effects (hallucinations, agitation, hypertension) that gavestinel does not, making gavestinel the reference tool for isolating glycine-site pharmacology without off-target behavioral toxicity [4][5].

Quantitative Differentiation Evidence for Gavestinel Sodium vs. Closest NMDA Antagonist Comparators


Glycine-Site Binding Affinity: Gavestinel vs. Licostinel and Selfotel

Gavestinel binds the glycine site of the NMDA receptor with a dissociation constant (Kd) of 0.8 nM and an inhibition constant (Ki) of 3.2–8.5 nM determined by [3H]glycine displacement in rat cortical synaptic membranes [1][2]. The closest glycine-site comparator, licostinel, exhibits a Kb of 5 nM [3]. The competitive glutamate-site antagonist selfotel shows substantially lower apparent affinity at the NMDA receptor (IC50 = 50 nM for [3H]CPP binding displacement) . Thus, gavestinel displays approximately 6- to 60-fold higher affinity at the glycine site than licostinel and selfotel bind their respective sites.

NMDA receptor pharmacology glycine site binding radioligand binding assay

Receptor Subtype Selectivity: Gavestinel vs. Licostinel

Gavestinel displays >1,000-fold selectivity for the glycine site of the NMDA receptor over NMDA glutamate, AMPA, and kainate binding sites, with Kis of 0.003 µM (glycine site), 10 µM (NMDA glutamate site), 7.94 µM (AMPA), and 3.98 µM (kainate) [1]. In contrast, the glycine-site competitor licostinel exhibits significant off-target antagonism at AMPA receptors (Kb = 0.9 µM) and kainate receptors (Kb = 2.5 µM) at concentrations that overlap with its NMDA glycine-site activity (Kb = 0.005 µM), yielding a selectivity window of only ~180-fold for AMPA and ~500-fold for kainate [2]. Gavestinel's >1,000-fold selectivity window across all three ionotropic glutamate receptor subtypes provides a substantially cleaner pharmacological tool.

receptor selectivity AMPA receptor kainate receptor off-target profiling

Absence of Phencyclidine-Like Abuse Liability and Psychotomimetic Effects: Gavestinel vs. Selfotel and Aptiganel

In a direct drug discrimination study, gavestinel (1–56 mg/kg i.p. in rats; 1–30 mg/kg s.c. in rhesus monkeys) produced no phencyclidine (PCP)-lever responding, and was not self-administered by rhesus monkeys at doses up to 1 mg/kg per i.v. infusion [1]. By contrast, selfotel produced hallucinations in 21% of treated patients vs. 5% on placebo (P = 0.001) and agitation in 36% vs. 1% (P = 0.001) in a randomized clinical trial [2]. Aptiganel similarly caused dose-limiting psychotomimetic effects (sedation, hallucinations, confusion) and hypertension in human volunteers and stroke patients, leading to early trial termination [3]. In the Phase II safety study of gavestinel in 48 acute stroke patients, there was no excess of CNS or hemodynamic adverse events compared with placebo [4].

drug discrimination self-administration abuse liability psychotomimetic side effects

Clinical Safety: Mortality and Tolerability Profile of Gavestinel vs. Selfotel in Phase II/III Stroke Trials

In the GAIN Americas Phase III trial (n = 1,367), gavestinel produced no statistically significant difference in 3-month survival vs. placebo (Kaplan-Meier P = 0.11), and the proportion functionally independent (Barthel Index 95–100) was 39% vs. 37% placebo (P = 0.79) [1]. The Phase II safety study (n = 48 active) reported no serious drug-related adverse events, no excess CNS or hemodynamic AEs, and only mild, transient, asymptomatic elevations in bilirubin and transaminases at high maintenance doses [2]. In stark contrast, selfotel's Phase III program was terminated early due to a trend toward increased mortality: 22% (62/280) vs. 17% (49/286) placebo at 90 days (RR = 1.3; P = 0.15), with significantly higher brain-related deaths (13% vs. 5%; P = 0.003) and early mortality imbalance [3]. Gavestinel therefore exhibits a markedly cleaner clinical safety signature, despite neither drug demonstrating efficacy.

stroke clinical trial mortality safety profile neuroprotection

Pharmacokinetic Profile: Extended Half-Life and High Protein Binding of Gavestinel vs. Aptiganel and Selfotel

Gavestinel exhibits a mean terminal elimination half-life of 29–56 hours in acute stroke patients, with extensive plasma protein binding (median free fraction <0.01%, i.e., >99.99% bound) [1]. This supports 12-hour maintenance dosing in clinical protocols (800 mg loading dose + 5 × 200 mg every 12 hours) [2]. By comparison, aptiganel has a plasma half-life of approximately 4.5 hours in humans, requiring continuous infusion to maintain neuroprotective plasma levels [3]. Selfotel's elimination half-life in humans is approximately 2–3 hours, necessitating frequent bolus dosing or infusion [4]. Gavestinel's 6–12× longer half-life relative to aptiganel and 10–28× longer vs. selfotel provides substantially more stable target engagement across extended experimental time windows.

pharmacokinetics half-life protein binding dosing interval

In Vivo Neuroprotection: Extended Therapeutic Window of Gavestinel in the Rat MCAo Model vs. Comparator Class

In the rat middle cerebral artery occlusion (MCAo) model of focal ischemia, gavestinel (3 mg/kg i.v.) administered post-ischemia up to 6 hours after occlusion produced a statistically significant reduction in infarct volume measured histologically at 24 hours, with concomitant protection of somatosensory evoked potentials (SEPs) recorded from the hindpaw cortical field (P < 0.05) [1]. In vitro, gavestinel (0.03–0.35 µM) inhibited glutamate-induced increases in intracellular calcium in primary rat neonatal cerebral cortical neurons [2]. By class-level comparison, selfotel required administration within 5 minutes of MCAo to achieve neuroprotection in the same model (10 mg/kg i.v.) [3], and aptiganel, despite reducing infarct volume by up to 70% in rat MCAo, produced clinical psychotomimetic toxicity that prevented realization of this efficacy in humans [4]. The 6-hour therapeutic window is a distinguishing feature of gavestinel within the NMDA antagonist class.

focal cerebral ischemia MCAo model therapeutic window infarct volume

Optimal Research and Procurement Application Scenarios for Gavestinel Sodium


In Vivo Focal Cerebral Ischemia Studies Requiring Extended Post-Ischemic Therapeutic Windows

Gavestinel sodium is the NMDA antagonist of choice for rodent MCAo stroke models where drug administration must be delayed ≥6 hours post-occlusion to mimic realistic clinical treatment scenarios. Unlike selfotel, which requires near-immediate administration to achieve infarct reduction [1], gavestinel at 3 mg/kg i.v. significantly reduces histological infarct volume and preserves somatosensory evoked potentials even when given 6 hours after vessel occlusion [2]. Its 29–56 hour half-life and 12-hour dosing interval further simplify chronic dosing protocols in survival surgery models [3].

Behavioral Neuroscience Studies Requiring NMDA Receptor Modulation Without Psychotomimetic Confounds

When experimental designs require NMDA receptor glycine-site antagonism without the confounding sedative, hallucinogenic, or locomotor effects inherent to ion-channel blockers and competitive glutamate-site antagonists, gavestinel is the preferred tool. Drug discrimination studies in rats and rhesus monkeys confirm complete absence of PCP-like interoceptive cues across the full behaviorally active dose range (1–56 mg/kg i.p.) [4], in contrast to selfotel (66% hallucination rate in neurosurgery patients) and aptiganel (sedation, hallucinations leading to trial termination) [5].

In Vitro NMDA Receptor Pharmacology Distinguishing Glycine-Site from Glutamate-Site Mechanisms

For receptor pharmacology studies requiring clean separation of glycine-site from glutamate-site or ion-channel mechanisms, gavestinel provides >1,000-fold selectivity over AMPA and kainate receptors (Kis = 7.94 and 3.98 µM, respectively) and >10 µM IC50 against a panel of 70 off-target receptors [6]. This contrasts with licostinel, which loses selectivity at concentrations above ~0.5 µM and antagonizes AMPA (Kb = 0.9 µM) and kainate (Kb = 2.5 µM) receptors [7], making gavestinel the cleaner probe for glycine-site-specific pharmacological interrogation.

Safety Pharmacology and Toxicology Studies Profiling NMDA Antagonist Class Differences

Gavestinel serves as the reference glycine-site antagonist in comparative safety pharmacology panels evaluating NMDA antagonist class toxicities. In Phase II/III clinical data, it demonstrated no excess CNS or hemodynamic adverse events, no mortality signal (P = 0.11 vs. placebo), and only mild, transient, asymptomatic liver enzyme elevations at high doses [8][9]. This contrasts with selfotel's termination for increased brain-related mortality (13% vs. 5% placebo, P = 0.003) and aptiganel's dose-limiting hypertension and psychotomimetic effects, positioning gavestinel as the safety benchmark within the NMDA antagonist class [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gavestinel sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.